molecular formula C8H18N2 B1615994 Diisobutyl diazene CAS No. 3896-19-3

Diisobutyl diazene

Cat. No.: B1615994
CAS No.: 3896-19-3
M. Wt: 142.24 g/mol
InChI Key: JUOJXNAVZADLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl diazene can be synthesized through the reaction of tert-butylamine with nitrous acid. The reaction proceeds as follows: [ \text{2 (CH3)3CNH2 + HNO2 → (CH3)3CN=NC(CH3)3 + 2 H2O} ] This reaction typically requires an acidic medium and is carried out at low temperatures to prevent the decomposition of the diazene compound.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Diisobutyl diazene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted diazene derivatives.

Scientific Research Applications

Diisobutyl diazene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diisobutyl diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    Diisopropyl azodicarboxylate: Used in organic synthesis, particularly in the Mitsunobu reaction.

    Diethyl azodicarboxylate: Another reagent used in organic synthesis with similar properties to diisopropyl azodicarboxylate.

    Azoethane: A simple azo compound with similar reactivity.

Uniqueness: Diisobutyl diazene is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis, where selective reactions are required.

Properties

IUPAC Name

bis(2-methylpropyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJXNAVZADLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-19-3
Record name Diisobutyl diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisobutyl diazene
Reactant of Route 2
Diisobutyl diazene
Reactant of Route 3
Diisobutyl diazene
Reactant of Route 4
Diisobutyl diazene
Reactant of Route 5
Diisobutyl diazene
Reactant of Route 6
Diisobutyl diazene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.